molecular formula C22H20Cl3N3OS B2728012 2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 899905-76-1

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No. B2728012
M. Wt: 480.83
InChI Key: JNWMTFNWZMYAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The diazaspiro[4.5]deca-1,3-diene ring is a key structural feature of this compound. Spiro compounds are typically characterized by their rigidity and the unique spatial arrangement of their atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures have been shown to undergo reactions such as ring-expanding rearrangements .

Scientific Research Applications

Electrochemical and Chemical Reduction Studies

Research has explored the reduction of diazaspiro[4.5]decanes, providing insight into the electrochemical properties of these compounds. A study comparing the Birch and electrochemical reduction of 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene highlighted the distinct outcomes from different reduction methods, indicating the compound's versatility in synthetic applications (Zhou et al., 2010).

Advancements in Heterocyclic Chemistry

The synthesis and study of diazaspiro[4.5]decane derivatives have been crucial in advancing heterocyclic chemistry. For example, the development of new synthesis pathways for bis-spiropyrrolidines through sequential interrupted and completed (3 + 2) cycloadditions showcases the compound's role in generating structurally complex and biologically relevant molecules (Conde et al., 2015).

Potential in Radioprotection

A derivative of diazaspiro[4.5]decane has been investigated for its potential radioprotective properties. The study on 7,10-ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride demonstrated promising results in protecting mice against lethal doses of X-radiation, indicating the therapeutic potential of these compounds in mitigating radiation-induced damage (Shapiro et al., 1968).

Exploration in Material Science

The structural characterization of related compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has contributed to the understanding of molecular interactions and crystal engineering. These studies provide a foundation for exploring these compounds in material science applications, such as the development of new molecular sensors or catalysts (Saravanan et al., 2016).

Contribution to Medicinal Chemistry

The research into diazaspiro[4.5]decane derivatives has extended into medicinal chemistry, exploring their potential as therapeutic agents. For instance, the development of novel anilidoquinoline derivatives for treating Japanese encephalitis demonstrated significant antiviral and antiapoptotic effects, showcasing the potential of these compounds in addressing viral diseases (Ghosh et al., 2008).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl3N3OS/c23-15-6-4-14(5-7-15)20-21(28-22(27-20)10-2-1-3-11-22)30-13-19(29)26-16-8-9-17(24)18(25)12-16/h4-9,12H,1-3,10-11,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWMTFNWZMYAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide

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